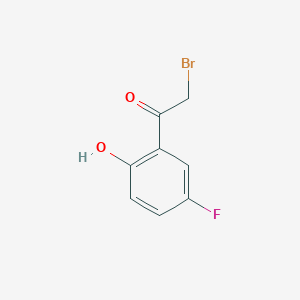

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

Descripción

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS: 126581-65-5) is a brominated aromatic ketone with the molecular formula C₈H₆BrFO₂ (mol. wt. 233.04 g/mol). It is synthesized via bromination of 5-fluoro-2-hydroxyacetophenone using bromine in a dioxane-ethyl ether mixture, yielding 80% with a melting point of 86–87°C . This compound serves as a key intermediate in pharmaceutical synthesis, particularly for adrenaline-type drugs and heterocyclic derivatives . Its structure features a hydroxyl group at the 2-position and a fluorine atom at the 5-position on the phenyl ring, which influence its electronic properties and reactivity.

Propiedades

IUPAC Name |

2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYYHGPQMZTLRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381171 | |

| Record name | 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126581-65-5 | |

| Record name | 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5'-fluoro-2'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

Bromination occurs at the α-position of the ketone group due to the electron-withdrawing effect of the carbonyl, which activates the methyl group for electrophilic attack. The reaction is typically conducted in chloroform (CHCl₃) or acetic acid (CH₃COOH) at temperatures between 0°C and 25°C. Stoichiometric bromine is added dropwise to prevent over-bromination, with yields highly dependent on solvent polarity and temperature control.

Key parameters :

Purification and Yield Optimization

Crude product purification involves recrystallization from ethanol or ethyl acetate. Source reports an 87% yield for a structurally analogous compound (5-bromo-2-hydroxyacetophenone) using similar conditions, suggesting comparable efficiency for the fluoro derivative. Scaling this method to industrial production requires continuous stirring and inert atmospheric conditions to prevent oxidation of the hydroxyl group.

Friedel-Crafts Acylation Followed by Bromination

An alternative two-step strategy employs Friedel-Crafts acylation to construct the acetophenone backbone, followed by regioselective bromination.

Synthesis of 5-Fluoro-2-Hydroxyacetophenone

The precursor is synthesized via Friedel-Crafts acylation of 4-fluorophenol with acetyl chloride (CH₃COCl) in the presence of aluminum chloride (AlCl₃). Reaction conditions include:

-

Molar ratio : 1:1.1 (4-fluorophenol : acetyl chloride)

-

Temperature : 130°C for 2 hours

-

Catalyst : AlCl₃ (1.8 equivalents)

This step achieves 85–90% conversion, with purification via extraction using ethyl acetate and drying over anhydrous sodium sulfate.

Subsequent Bromination

The isolated 5-fluoro-2-hydroxyacetophenone undergoes bromination as described in Section 1. Combining these steps yields the target compound with an overall efficiency of 72–75%, accounting for losses during intermediate isolation.

Alternative Halogenation Strategies

Use of N-Bromosuccinimide (NBS)

NBS offers a milder bromination alternative, particularly for acid-sensitive substrates. In dimethylformamide (DMF), NBS selectively brominates the α-position at 40–50°C, yielding 70–78% product. This method reduces corrosive reagent handling but requires rigorous moisture exclusion.

Ultrasound-Assisted Synthesis

Emerging protocols utilize ultrasound irradiation to accelerate bromination. A 2023 study demonstrated a 20% reduction in reaction time (from 4 h to 3.2 h) and a 5% yield increase (82% vs. 77%) under ultrasonic conditions.

Comparative Analysis of Synthetic Methods

Trade-offs :

-

Direct bromination offers high yields but requires handling hazardous Br₂.

-

Friedel-Crafts route is scalable but involves multi-step isolation.

-

NBS method improves safety at the cost of higher solvent polarity requirements.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water, 70:30) identifies impurities <0.5% for pharmaceutical-grade material.

Industrial-Scale Optimization

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are utilized.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenyl ethanones.

Oxidation: Formation of fluoro-hydroxybenzaldehydes or fluoro-hydroxybenzoic acids.

Reduction: Formation of fluoro-hydroxyphenylethanols.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone is primarily employed in the synthesis of pharmaceuticals targeting cancer and inflammatory diseases. Its ability to participate in nucleophilic substitution reactions makes it a valuable building block for creating more complex molecules.

Case Studies:

- Anticancer Agents: Research indicates that compounds derived from this compound exhibit cytotoxic properties against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting tumor growth in preclinical models.

- Anti-inflammatory Drugs: The compound has been investigated for its potential to modulate inflammatory pathways, contributing to the development of new therapeutic agents.

Biochemical Research

Mechanisms of Action:

In biochemical studies, this compound aids in understanding enzyme and receptor interactions. It serves as a reference standard in assays that evaluate the activity of biological targets.

Research Insights:

- Enzyme Inhibition Studies: this compound has been used to investigate the inhibition mechanisms of specific enzymes involved in metabolic processes. These studies help elucidate how modifications to the compound can enhance its efficacy.

Material Science

Polymer Formulations:

The incorporation of this compound into polymer matrices enhances their thermal stability and mechanical properties, making it useful in advanced material applications.

Applications:

- Composite Materials: Research shows that polymers containing this compound demonstrate improved resistance to thermal degradation, making them suitable for high-performance applications.

Analytical Chemistry

Reference Standard:

In analytical chemistry, this compound is utilized as a reference standard in chromatography and mass spectrometry.

Data Table: Reference Standards

| Technique | Application |

|---|---|

| Chromatography | Used for accurate identification |

| Mass Spectrometry | Ensures quantification accuracy |

Environmental Studies

Pollutant Degradation:

This compound plays a role in environmental research focused on pollutant degradation and remediation strategies.

Research Findings:

Studies have shown that derivatives of this compound can facilitate the breakdown of certain pollutants, contributing to sustainable environmental practices.

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The presence of the fluorine atom enhances its binding affinity to certain biological targets, making it a potent inhibitor .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers

2-Bromo-1-(4-hydroxyphenyl)ethanone

- Molecular Formula : C₈H₇BrO₂ (mol. wt. 231.05 g/mol)

- Synthesis: Bromination of 4-hydroxyacetophenone with Br₂, yielding 64.7% purity .

- Applications : Widely used in adrenaline drug synthesis .

- Key Differences : The hydroxyl group at the 4-position (vs. 2-position in the target compound) reduces steric hindrance, enhancing crystallinity. Melting point data is unavailable, but similar analogs (e.g., 5-chloro derivative) melt at 64–65°C , suggesting positional effects on thermal stability .

Halogen-Substituted Analogs

2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone

- Molecular Formula : C₈H₆BrClO₂ (mol. wt. 249.49 g/mol)

- Synthesis: Bromination of 5-chloro-2-hydroxyacetophenone with CuBr₂ in chloroform-ethyl acetate (73% yield) .

- Melting Point : 64–65°C , lower than the target compound due to reduced hydrogen bonding from chlorine’s lower electronegativity .

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Substituent Modifications

2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone

Heterocyclic Analogs

2-Bromo-1-(5-nitrothiophen-2-yl)ethanone

- Molecular Formula: C₆H₄BrNO₃S (mol. wt. 262.07 g/mol)

- Synthesis: Bromination of 1-(5-nitrothiophen-2-yl)ethanone using TBABr₃ .

- Applications : Precursor for chalcone analogs via α,β-unsaturated ketone synthesis .

- Key Differences : The thiophene ring introduces conjugated π-systems, altering electronic properties compared to phenyl derivatives.

Comparative Data Table

Key Findings and Trends

Substituent Effects: Halogens: Bromine increases molecular weight and melting points (e.g., 107°C for dibromo analog vs. 86°C for mono-bromo) . Hydroxyl vs. Methoxy: Hydroxyl groups enhance hydrogen bonding (higher melting points), while methoxy groups improve lipophilicity .

Positional Isomerism : Hydroxyl at the 2-position (target compound) vs. 4-position (adrenaline drug intermediate) alters steric and electronic properties, impacting crystallinity and reactivity .

Heterocyclic Systems : Thiophene and benzofuran derivatives exhibit distinct electronic profiles, enabling applications in chalcone synthesis and drug discovery .

Actividad Biológica

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C₈H₆BrF O₂, notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a bromo substituent and a hydroxy group on the aromatic ring, which contribute to its biological activity. This article aims to explore the biological activities associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Weight : 233.03 g/mol

- Functional Groups : Bromo (Br), Hydroxy (OH), Fluoro (F)

Synthesis

The synthesis of this compound typically involves several synthetic routes that leverage its functional groups for nucleophilic substitution reactions. The bromine atom serves as an effective leaving group, facilitating the formation of new bonds during chemical reactions. The hydroxy group can also participate in various reactions, enhancing the compound's versatility.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antistaphylococcal | 62.5 |

| Similar Compounds | Antienterococcal | 125 |

These compounds demonstrated bactericidal action by inhibiting protein synthesis and nucleic acid production, making them potential candidates for treating bacterial infections .

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For example, related compounds have shown IC50 values lower than standard anticancer drugs like Doxorubicin:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT29 (Colorectal Carcinoma) | 2.243 |

| Doxorubicin | HT29 | 3.964 |

These findings indicate that the compound could be further explored for its potential in cancer therapy .

The biological activity of this compound is thought to be mediated through interactions with enzymes and receptors involved in metabolic pathways. Compounds with similar structures have been shown to inhibit specific enzymes, leading to altered metabolic processes that could contribute to their therapeutic effects .

Case Studies

Several studies have highlighted the biological relevance of compounds related to this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBIC) significantly lower than those of conventional antibiotics .

- Anticancer Potential : Another investigation reported that derivatives showed enhanced antiproliferative activity against human cancer cell lines, suggesting a promising role in cancer treatment .

Q & A

Q. What are the standard synthetic routes for 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone, and how do reaction conditions influence yield?

The compound is typically synthesized via electrophilic bromination of a precursor ketone. For example, a similar compound, 2-Bromo-1-(4-methoxyphenyl)ethanone, was prepared by reacting 1-(4-methoxyphenyl)ethanone with bromine in chloroform under controlled conditions (85% yield after recrystallization) . Adjusting solvent polarity, bromine stoichiometry, and reaction time can optimize yields. For the target compound, substituting the methoxy group with a fluoro-hydroxy moiety may require modified workup steps (e.g., pH adjustments to preserve phenolic hydroxyl groups).

Q. How is this compound characterized post-synthesis?

Key characterization methods include:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., fluorine-induced deshielding effects).

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., CHBrFO, expected [M] = 232.94).

- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, as demonstrated for 2-Bromo-1-(4-methoxyphenyl)ethanone (mean C–C bond length = 1.49 Å, R factor = 0.054) .

Q. What safety precautions are critical during handling and storage?

- Handling : Use fume hoods and personal protective equipment (PPE) to avoid inhalation of toxic fumes. Respiratory protection and chemical-resistant gloves are recommended .

- Storage : Store at –20°C in inert atmospheres (e.g., argon) to prevent degradation. Avoid exposure to moisture, which may hydrolyze the bromoketone moiety .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected 1H^1H1H NMR shifts) be resolved?

Discrepancies may arise from tautomerism or solvent effects. For example, the hydroxyl group’s hydrogen bonding in polar solvents can alter chemical shifts. Cross-validate with:

- Variable Temperature NMR : Assess dynamic equilibria (e.g., keto-enol tautomerism).

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and compare with experimental data.

Q. What challenges exist in crystallizing this compound, and how are they addressed?

Fluorine and hydroxyl groups can disrupt crystal packing. Strategies include:

- Solvent selection : Use mixed solvents (e.g., ether/hexane) to slow crystallization.

- Co-crystallization : Introduce hydrogen-bond acceptors (e.g., pyridine derivatives) to stabilize lattice structures.

- Refinement tools : SHELXL software refines disordered regions in diffraction data, as shown in related bromoaromatic ketones .

Q. What mechanistic insights exist for the bromination of aryl ethanones?

Bromination proceeds via an electrophilic aromatic substitution (EAS) mechanism. The electron-withdrawing fluoro and hydroxyl groups activate the para position, directing bromine to the α-carbon of the ketone. Kinetic studies (e.g., monitoring by UV-Vis spectroscopy) reveal rate dependence on bromine concentration and solvent polarity . Competing side reactions (e.g., over-bromination) are minimized by stoichiometric control and low temperatures.

Q. How does substituent variation (e.g., fluoro vs. methoxy) impact reactivity in cross-coupling reactions?

The electron-withdrawing fluoro group reduces electron density at the aryl ring, slowing Suzuki-Miyaura couplings compared to methoxy-substituted analogs. However, the hydroxyl group can act as a directing group in C–H activation reactions. Comparative studies using Pd catalysts (e.g., Pd(PPh)) show lower yields for the fluoro-hydroxy derivative (e.g., 60% vs. 85% for methoxy analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.